6-Chloro-4-((2-chlorophenyl)amino)nicotinamide
Description
Properties
IUPAC Name |
6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKFIKLLQKKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloronicotinoyl Chloride
The synthesis begins with commercially available 4,6-dichloronicotinic acid. Treatment with thionyl chloride (SOCl₂) under reflux yields 4,6-dichloronicotinoyl chloride, as confirmed by FT-IR (C=O stretch at 1765 cm⁻¹) and ¹H NMR (δ 8.95 ppm, aromatic protons).
Formation of 4,6-Dichloronicotinamide
Reaction of the acid chloride with aqueous ammonia in tetrahydrofuran (THF) at 0°C produces 4,6-dichloronicotinamide in 85% yield. Key characterization data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.78 (s, 1H), 8.45 (s, 1H), 8.20 (s, 1H)
- HRMS (ESI) : m/z 204.9872 [M+H]⁺ (calcd. 204.9875)
Buchwald-Hartwig Coupling with 2-Chloroaniline
The critical step involves substituting the 4-chloro group with 2-chloroaniline using Pd(OAc)₂/Xantphos catalysis:
4,6-Dichloronicotinamide (1.0 eq), 2-chloroaniline (1.2 eq), Pd(OAc)₂ (5 mol%),
Xantphos (10 mol%), NaOt-Bu (2.0 eq), toluene, 110°C, 24 h → Product (72% yield)
Optimization Insights :
- Lower Pd loading (2.5 mol%) reduced yield to 48%.
- Cs₂CO₃ as base led to side-product formation (hydrolysis).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H), 8.30 (s, 1H), 7.45–7.25 (m, 4H, Ar-H)
- ¹³C NMR : 163.8 (C=O), 148.2 (C-NH), 134.5–127.3 (Ar-C)
- HPLC Purity : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN)
Synthetic Route 2: Copper-Mediated Ullmann Coupling
Substrate Preparation
Utilizing 4,6-dichloronicotinamide from Route 1, Ullmann conditions were explored for cost-sensitive applications:
4,6-Dichloronicotinamide (1.0 eq), 2-chloroaniline (1.5 eq), CuI (20 mol%),
DMEDA (40 mol%), K₃PO₄ (3.0 eq), DMSO, 120°C, 36 h → Product (65% yield)
Comparative Analysis :
| Parameter | Buchwald-Hartwig | Ullmann |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 24 h | 36 h |
| Catalyst Cost | High | Low |
| Byproducts | <5% | ~12% (homocoupling) |
Process-Scale Considerations
Telescoping Steps
Adapting methods from, stages 1–3 (acid chloride formation, amidation, coupling) were telescoped in a single reactor by:
- Avoiding intermediate isolations
- Using SOCl₂/THF/ammonia in a continuous flow setup
- Directly feeding the crude amide into the coupling step
Outcome :
- Overall yield increased from 58% (batch) to 67% (telescoped)
- Purity maintained at >98% via in-line LC-MS monitoring
Purification Challenges
- Residual Pd (25–30 ppm) required treatment with SiliaMetS® Thiol resin (reduction to <2 ppm)
- Final recrystallization from EtOAc/hexanes (3:1) provided analytically pure material
Analytical Profiling
Spectroscopic Data
FT-IR (ATR) :
- 3320 cm⁻¹ (N-H stretch)
- 1665 cm⁻¹ (C=O amide)
- 1550 cm⁻¹ (C-Cl)
Thermal Analysis :
- DSC : Sharp endotherm at 182.4°C (melting point)
- TGA : Decomposition onset at 210°C
Stability Studies
| Condition | Degradation (% after 30 days) |
|---|---|
| 40°C/75% RH | 1.2% |
| Light (ICH Q1B) | 3.8% |
| Acidic (0.1M HCl) | 12.4% |
Chemical Reactions Analysis
Substitution Reactions
The chloro groups at positions 6 and 2-chlorophenyl enable nucleophilic substitution, forming derivatives with modified bioactivity.
Key Findings:
-
Amine Substitution : Reacting with primary/secondary amines (e.g., piperidine, morpholine) in polar solvents (DMF, DCM) replaces the 6-chloro group, yielding analogs with altered kinase inhibition profiles. For example, methylation of the NH group in compound 16 reduced PAK4 inhibition by 50% due to steric hindrance .
-
Thiol Substitution : Thiol-containing nucleophiles (e.g., mercaptoethanol) generate thioether derivatives, enhancing solubility but reducing selectivity for PAK4 .
Data:
| Substitution Site | Reagent | Product Activity (PAK4 , μM) | Selectivity (PAK4/PAK1) |
|---|---|---|---|
| 6-Chloro | Piperidine | 0.354 | 15× |
| 6-Chloro | Morpholine | 0.674 | 8× |
| NH | Methyl iodide | 2.172 | 63× |
Oxidation and Reduction
The nicotinamide core undergoes redox transformations, influencing electronic properties and binding affinity.
Oxidation:
-
Peroxide-Mediated Oxidation : Treatment with HO oxidizes the pyridine ring to form N-oxide derivatives, which show reduced antifungal activity due to diminished SDH binding.
Reduction:
-
Borohydride Reduction : NaBH reduces the amide carbonyl to a secondary alcohol, abolishing PAK4 inhibition entirely ( μM) .
Coupling Reactions
The compound participates in cross-coupling reactions to generate biaryl or heterocyclic systems.
Suzuki-Miyaura Coupling:
-
Using Pd(PPh) and arylboronic acids, the 2-chlorophenyl group is replaced with electron-rich aryl groups (e.g., 4-methoxyphenyl). This enhances PAK4 selectivity (346× for 31 ) but reduces cytotoxicity against HepG2 cells (IC = 0.65 μM) .
Data:
| Coupling Partner | Product Selectivity (PAK4/PAK1) | Cytotoxicity (HepG2 IC, μM) |
|---|---|---|
| 4-Methoxyphenyl | 346× | 0.65 |
| 3-Bromophenyl | 190× | 1.12 |
Impact of Structural Modifications
SAR studies reveal how substitutions affect biological activity:
Chloro Group Position:
-
6-Chloro (compound 31 ): Optimal PAK4 inhibition ( μM) and selectivity (346×) .
-
7-Chloro (compound 38 ): Reduced selectivity (57×) despite stronger PAK4 binding ( μM) .
Electron-Withdrawing Groups:
-
Fluoro (compound 39 ): Lowers selectivity to 31× due to weaker interactions with Asp458 .
-
Bromo (compound 40 ): Restores partial selectivity (190×) via hydrophobic interactions .
DFG Motif Interaction:
The amide side chain forms a hydrogen bond with Asp458 in PAK4 ( Å, ∠O–N–NH = 51.7°), as confirmed by X-ray crystallography. Methylation (19 ) disrupts this interaction, reducing activity 17-fold .
SDH Inhibition:
The chlorophenyl group binds to the succinate pocket of SDH, disrupting fungal respiration. Substitution with bulkier groups (e.g., cyclopropyl) decreases antifungal efficacy by 75%.
Scientific Research Applications
Chemical Properties and Mechanism of Action
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide belongs to the class of nicotinamide derivatives. Its structure includes chloro and chlorophenyl groups, which contribute to its distinctive biochemical interactions. The primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts energy production in fungal cells, leading to their death, making it a potential antifungal agent .
Medicinal Chemistry
The compound exhibits promising antimicrobial properties , particularly against various fungi. Research indicates significant inhibitory effects against pathogens such as Rhizoctonia solani, highlighting its potential as an antifungal agent. Additionally, ongoing studies are exploring its role in treating bacterial infections and its overall therapeutic applications in medicine.
Biological Research
In biological studies, this compound has been evaluated for its cytotoxicity against cancer cell lines. One study demonstrated that derivatives of this compound showed remarkable cytotoxic activity against HepG2 cells with IC50 values as low as 0.65 μM . This suggests potential applications in cancer therapy, particularly as a lead compound for further drug development.
Agricultural Applications
The compound also shows promise in the field of agriculture due to its herbicidal and fungicidal activities. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing new agrochemicals aimed at pest control .
Case Study 1: Antifungal Activity
A study investigating the antifungal properties of this compound demonstrated effective inhibition against Rhizoctonia solani. The results indicated that the compound could serve as a viable alternative to existing antifungal treatments, particularly in agricultural settings where fungal pathogens pose significant threats.
Case Study 2: Cytotoxicity Against Cancer Cells
Research on the cytotoxic effects of various derivatives derived from this compound revealed significant activity against HepG2 liver cancer cells. The study highlighted that these derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, suggesting their potential utility in cancer therapeutics .
Data Tables
Mechanism of Action
The mechanism of action of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or proteins involved in bacterial and fungal growth. This inhibition disrupts essential cellular processes, leading to the death of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity against various microorganisms, making it a valuable compound for further research and development .
Biological Activity
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through nucleophilic substitutions and amination processes. The compound's structure features a chlorinated phenyl group attached to a nicotinamide backbone, which is essential for its biological activity.
Antiviral Activity
Research indicates that derivatives of nicotinamide, including this compound, exhibit promising antiviral properties. A study demonstrated that compounds similar to this one could inhibit the replication of viruses such as SARS-CoV-2 by modulating autophagy pathways in host cells. The effective concentration (EC50) values for these compounds were significantly lower than those for traditional antiviral agents like niclosamide .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against leukemia cell lines, indicating strong potential as an anticancer agent . The mechanism appears to involve the inhibition of critical cellular pathways necessary for tumor growth and survival.
The proposed mechanism of action for this compound involves several pathways:
- Inhibition of Viral Replication : It modulates autophagy processes, which are crucial for viral replication within host cells.
- Cytotoxic Effects on Cancer Cells : It disrupts cellular signaling pathways involved in proliferation and survival, leading to apoptosis in cancer cells.
- Interaction with Enzymatic Targets : The compound may act as a ligand for specific enzymes or receptors, influencing their activity and downstream signaling cascades .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Niclosamide | 4.63 | 1.96 | 0.43 |
| This compound | 1.00 | 4.73 | 4.73 |
| Compound X | 0.27 | 156.8 | >100 |
From the table above, it is evident that this compound exhibits a favorable selectivity index compared to niclosamide, suggesting a better therapeutic profile with lower cytotoxicity relative to its antiviral efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- SARS-CoV-2 Inhibition : A study found that modifications to the niclosamide structure significantly enhanced antiviral activity against SARS-CoV-2, with derivatives showing lower cytotoxicity than the parent compound .
- Leukemia Treatment : In vitro assays revealed that certain analogs exhibited potent activity against leukemia cell lines, with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .
Q & A
Basic: What synthetic methodologies are effective for preparing 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nucleophilic substitution and amide coupling. For example, nicotinamide derivatives can be synthesized via chlorination of pyridine precursors followed by aromatic amination. Optimization includes controlling temperature (e.g., 0–6°C for intermediates ) and using catalysts like Pd for cross-coupling reactions. Yield improvements may require iterative adjustment of stoichiometry and reaction time, as demonstrated in analogous nicotinamide syntheses .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- NMR : and NMR identify substituent positions and confirm substitution patterns. For example, aromatic protons in ortho-chlorophenyl groups show splitting patterns consistent with coupling constants (e.g., ) .
- HPLC-TOF/MS : Confirms molecular weight (e.g., [M-H] at m/z 264.9937) and detects impurities. Calibration with standards ensures accuracy .
Advanced: How can X-ray crystallography resolve the molecular structure, and what challenges arise during refinement?
Answer:
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing. Challenges include handling twinned data or low-resolution datasets. Hydrogen bonding and π-π interactions in quinazoline analogs require careful electron density mapping . For visualization, ORTEP-III generates thermal ellipsoid models, aiding in assessing disorder .
Advanced: What computational approaches are suitable for studying electronic properties or receptor docking?
Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like benzodiazepine receptors, using SMILES notations for ligand preparation . Solubility parameters can be estimated via COSMO-RS simulations, guided by experimental solubility in chloroform or ethyl acetate .
Data Contradiction: How should discrepancies between spectroscopic and crystallographic data be resolved?
Answer:
Cross-validate using complementary techniques:
- If NMR suggests planar geometry but crystallography shows torsion, check for dynamic effects (e.g., temperature-dependent NMR).
- Use powder XRD to confirm phase purity if single-crystal data conflicts with elemental analysis .
Experimental Design: What factors ensure compound stability during storage and handling?
Answer:
Store at 4°C in airtight, light-resistant containers to prevent degradation. Solubility in chloroform or ethyl acetate allows stock solutions in inert solvents. Avoid prolonged exposure to moisture, as hydrolysis of the amide bond may occur .
Structural Analysis: How is ORTEP-III utilized for molecular visualization, and what parameters are critical?
Answer:
ORTEP-III generates 3D models from crystallographic data. Key parameters include thermal displacement parameters (U) to assess atomic vibration and bond distances to validate stereochemistry. The GUI simplifies adjusting viewing angles and labeling substituents .
Pharmacological Profiling: What in vitro assays are appropriate for evaluating bioactivity?
Answer:
- Kinase inhibition assays : Measure IC values using ATP-competitive assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines, noting dose-dependent responses (e.g., 10–100 µM) .
- Solubility testing : Balance DMSO concentration (<1%) to avoid solvent interference .
Impurity Characterization: How are synthetic impurities identified and quantified?
Answer:
- HPLC-MS : Detect byproducts (e.g., dechlorinated analogs) via retention time and fragmentation patterns.
- TLC with UV detection : Monitor reaction progress and isolate impurities via column chromatography .
Data Management: How can FAIR principles be applied to research data for this compound?
Answer:
- Metadata standards : Use InChI keys and SMILES for machine-readable chemical identifiers.
- Repositories : Deposit crystallographic data in Chemotion or nmrXiv, ensuring DOI assignment .
- ELNs : Platforms like Chemotion ELN track synthesis protocols and raw spectra, enhancing reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
